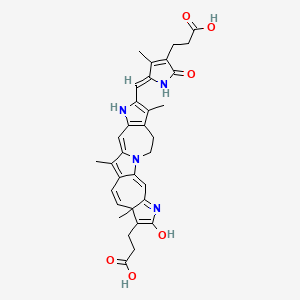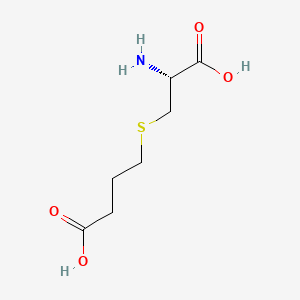
Sarpedobilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarpedobilin is a doubly cyclized bile pigment. It is found in butterflies.
Scientific Research Applications
Biosynthesis and Precursor Identification
Sarpedobilin, a blue-green tetrapyrrolic bile pigment in butterflies, especially in Papilio sarpedon, is identified in different larval stages and adults. Studies have established pterobilin as the precursor to sarpedobilin in these butterflies (Bois-choussy & Barbier, 1983).
Interaction with Other Compounds
Sarpedobilin shows notable interactions with various substances, including ATP and polycarboxylic acids like malonic acid, tartaric acid, and citric acid. This interaction suggests a potential role of sarpedobilin in metabolic processes, possibly impacting processes like the di- and tri-carboxylic acid cycles and ATP formation (Barbier, 1985).
Growth Inhibiting Properties
Research has demonstrated that sarpedobilin possesses inhibitory effects on biological growth, such as watercress seed germination and the development of Artemia salina eggs. This suggests a broader biochemical role for sarpedobilin in controlling metabolic processes in butterflies (Vuillaume & Barbier, 1985).
Structural Analysis
Detailed studies using NMR and mass spectrometry have led to a proposed structure for sarpedobilin. This structure represents a unique natural heterocyclic system, highlighting its significance in the realm of natural pigments (Bois-Choussy & Barbier, 1977).
Metachromatic Properties
Sarpedobilin exhibits metachromatic properties, making it an interesting subject of study in the field of natural dyes and pigments. Its reactivity and unique interaction with polyanions point towards its significance in the biochemical landscape of butterflies (Barbier, 1986).
Bioecological Context
Sarpedobilin is also studied in the context of its bioecological significance. It is found as the main bile pigment in certain butterfly species in Southeast Asia, suggesting a unique evolutionary and ecological role (Barbier, 1990).
properties
CAS RN |
39290-30-7 |
|---|---|
Molecular Formula |
C33H34N4O6 |
Molecular Weight |
582.65 |
IUPAC Name |
3-[(5Z)-5-[[7-(2-carboxyethyl)-6-hydroxy-8,12,18-trimethyl-1,5,16-triazapentacyclo[11.8.0.02,11.04,8.015,19]henicosa-2,4,6,9,11,13,15(19),17-octaen-17-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-16-19-10-12-37-26(14-25(19)34-23(16)13-24-17(2)21(31(42)35-24)5-7-29(38)39)18(3)20-9-11-33(4)22(6-8-30(40)41)32(43)36-28(33)15-27(20)37/h9,11,13-15,34,43H,5-8,10,12H2,1-4H3,(H,35,42)(H,38,39)(H,40,41)/b24-13- |
InChI Key |
KARXBSJWEYNVBN-CFRMEGHHSA-N |
SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C4C3=CC5=NC(=C(C5(C=C4)C)CCC(=O)O)O)C)C=C6C(=C(C(=O)N6)CCC(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sarpedobilin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)


![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)
![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)



![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)